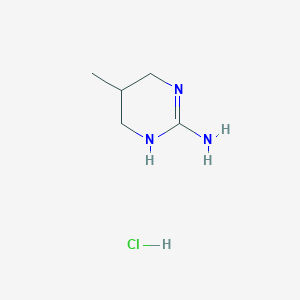

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride

Description

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride is a partially hydrogenated pyrimidine derivative featuring a six-membered ring with nitrogen atoms at positions 1 and 2. The compound is substituted with a methyl group at position 5 and an amine group at position 2, forming a hydrochloride salt to enhance solubility. Its tetrahydro configuration imparts conformational flexibility, which may influence interactions with biological targets or materials .

Properties

IUPAC Name |

5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c1-4-2-7-5(6)8-3-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFVHGKLPDHRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=NC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2,4-diaminopyrimidine with hydrochloric acid, leading to the formation of the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .

Scientific Research Applications

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural distinctions between the target compound and related pyrimidine-based pesticides (as indexed in ):

Key Observations :

- Ring Saturation: The target compound’s tetrahydro configuration contrasts with the non-saturated or dihydro structures of bromacil and terbacil. Saturation may enhance solubility or alter binding kinetics in biological systems.

- Substituents : The methyl group at position 5 is smaller than the bromo, butyl, or tert-butyl groups in analogs, which may reduce steric hindrance and increase membrane permeability.

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility compared to neutral pyrimidinediones (e.g., bromacil) .

- Lipophilicity : The absence of bulky substituents (e.g., tert-butyl in terbacil) may result in lower logP values, favoring distribution in hydrophilic environments.

Comparative Analysis of Heterocyclic Systems

Pyrimidine vs. Pyrazole Derivatives ()

Pyrazole-carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share a five-membered ring with adjacent nitrogens, unlike the six-membered pyrimidine core. The carboximidamide group in pyrazoles may mimic the hydrogen-bonding capability of the target compound’s amine, but divergent ring sizes likely result in distinct target affinities .

Pyrimidine vs. Pyridazinone Derivatives ()

Pyridazinones (e.g., 2-substituted 6-methylthio[2,3-d]pyridazin-7(6H)-ones) feature nitrogen atoms at positions 1 and 2, contrasting with the 1,3-positions in pyrimidines. The methylthio substituents in pyridazinones introduce sulfur-based reactivity, absent in the target compound, which may influence metabolic stability or metal coordination .

Biological Activity

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride (CAS No. 1314911-69-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the molecular formula . It is synthesized through the cyclization of precursors like 5-methyl-2,4-diaminopyrimidine with hydrochloric acid under reflux conditions. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various tetrahydropyrimidine derivatives found that certain compounds showed promising antibacterial and antifungal effects. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.20 to 3.25 mg/mL against various microorganisms .

Table 1: Antimicrobial Activity of Tetrahydropyrimidines

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 4e | 0.20 | Antifungal |

| 4b | - | Antibacterial |

| 4d | - | Antibacterial |

| 4f | - | Antifungal |

| 4k | - | Antifungal |

The compound demonstrated selective action against Trichophyton mentagrophytes, showcasing its potential as an antifungal agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. The cytotoxic effects were tested on various tumor cell lines including HeLa and MDA-MB-231. Compounds derived from the same class showed significant antitumor activity, with some exhibiting IC50 values indicating potent effects against cancer cells .

Table 2: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | Low |

| 4k | MDA-MB-231 | Moderate |

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular processes such as DNA synthesis and repair. This inhibition can disrupt normal cellular functions and contribute to its antimicrobial and anticancer activities.

Case Studies and Research Findings

A comprehensive analysis was conducted on several tetrahydropyrimidine derivatives similar to this compound. These studies highlighted the broad spectrum of biological activities associated with this class of compounds:

- Antimicrobial Studies : A dual-action study demonstrated that certain derivatives not only inhibited bacterial growth but also showed effectiveness against fungal strains .

- Anticancer Research : Investigations into the cytotoxicity of these compounds revealed that modifications in their structure could significantly enhance their potency against cancer cell lines .

- Pharmacological Potential : The ongoing research aims to explore the therapeutic applications of these compounds in treating infections and cancer, emphasizing their relevance in drug development.

Q & A

Q. What are the established synthetic routes for 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride?

- Methodological Answer : The synthesis typically involves reacting pyrimidine derivatives with primary amines or ammonia under controlled pH and temperature. For example, chlorinated pyrimidine intermediates (e.g., 2,4,5,6-tetrachloropyrimidine) are treated with methylamine or ammonia, followed by hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., solvent polarity, stoichiometry) significantly impact yield. A common protocol includes refluxing in ethanol at 60–80°C for 6–12 hours, achieving yields of 65–80% .

| Synthetic Route | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Amine substitution | Methylamine, HCl, ethanol | 65–75% |

| Condensation with pyrimidines | Ammonia, controlled pH 6–7 | 70–80% |

Q. How is this compound characterized for purity and identity?

- Methodological Answer : Use orthogonal analytical techniques:

- Liquid Chromatography (LC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (80:20) to separate impurities like nitroso derivatives .

- NMR Spectroscopy : Analyze H and C spectra to confirm proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, amine protons at δ 5.0–6.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 145.2 (free base) and 181.6 (hydrochloride) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) at 4°C to precipitate high-purity crystals.

- Column Chromatography : Silica gel with dichloromethane/methanol (9:1) eluent removes unreacted amines .

- Ion-Exchange Resins : Remove residual salts by passing the crude product through a Dowex-50 column .

Advanced Questions

Q. How can conflicting analytical data (e.g., NMR vs. HPLC results) be resolved during characterization?

- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Strategies include:

- pH Adjustment : Prepare buffered solutions (e.g., ammonium acetate pH 6.5) to stabilize the compound’s ionic state .

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms that may alter spectral data.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by dynamic ring puckering in the tetrahydropyrimidine structure .

Q. What reaction parameters optimize synthesis yield and selectivity?

- Methodological Answer :

- Temperature Control : Maintain 60–70°C to avoid side reactions (e.g., over-alkylation).

- Reducing Agents : Sodium borohydride or lithium aluminum hydride enhances amine formation while minimizing oxidation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve amine nucleophilicity, increasing substitution efficiency by 15–20% .

Q. How do structural modifications influence biological activity in related compounds?

- Methodological Answer : Substituents on the pyrimidine ring alter binding affinity. For example:

- Chloromethyl Groups : Increase lipophilicity, enhancing blood-brain barrier penetration (see analogs in ).

- Trifluoromethyl Groups : Improve metabolic stability via electron-withdrawing effects .

- Amino Groups : Facilitate hydrogen bonding with target enzymes (e.g., kinases) .

| Structural Analog | Biological Impact |

|---|---|

| 5-Chloro-pyrimidine derivatives | Enhanced kinase inhibition |

| Piperidine-substituted analogs | CNS activity modulation |

Q. What computational methods predict the compound’s solubility and stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation shells in aqueous HCl to predict hydrochloride salt stability .

- DFT Calculations : Estimate pKa values (e.g., amine group pKa ~8.5) to guide buffer selection for formulation .

- QSPR Models : Correlate logP values (-0.3 to +1.2) with experimental solubility data in DMSO/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.